molecular formula C22H24N4O2 B10998770 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10998770
M. Wt: 376.5 g/mol
InChI Key: QLMLXRMGXMASAU-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a hybrid molecule combining benzimidazole and indole pharmacophores linked via a propanamide spacer. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors (e.g., kinases, GPCRs) . The 5-methoxyindole group enhances lipophilicity and may influence binding to serotoninergic or kinase-related targets .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H24N4O2/c1-28-17-8-9-20-16(15-17)10-13-26(20)14-11-22(27)23-12-4-7-21-24-18-5-2-3-6-19(18)25-21/h2-3,5-6,8-10,13,15H,4,7,11-12,14H2,1H3,(H,23,27)(H,24,25)

InChI Key

QLMLXRMGXMASAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole moiety is synthesized via cyclization of 1,2-phenylenediamine derivatives. A common method involves reacting 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, heating 1,2-phenylenediamine with propionic acid derivatives in the presence of hydrochloric acid yields 2-substituted benzimidazoles.

Indole Intermediate Preparation

The 5-methoxyindole component is synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., 4-methoxycyclohexanone) under acidic conditions to form the indole ring. Subsequent functionalization at the 1-position introduces a propanamide side chain through alkylation or acylation reactions.

Coupling of Benzimidazole and Indole Units

The final step involves coupling the benzimidazole-propylamine intermediate with the indole-propanamide derivative. This is achieved via amide bond formation using coupling agents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous tetrahydrofuran (THF).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like THF or dimethylformamide (DMF) at temperatures between 0°C and 25°C. Elevated temperatures (>40°C) lead to side reactions, such as over-alkylation of the indole nitrogen.

Catalysts and Reagents

  • Coupling Agents : CDI and EDC are preferred for amide bond formation due to their high efficiency and minimal racemization.

  • Acid Scavengers : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralize HCl generated during cyclization steps.

Purification Techniques

Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6, 400 MHz) exhibits characteristic signals: δ 10.8 (s, 1H, NH), 7.6–6.8 (m, aromatic H), 3.8 (s, 3H, OCH3).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 376.5 [M+H]+^+.

Purity Assessment

HPLC retention time: 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Challenges and Mitigation Strategies

Low Yields in Amide Coupling

Side reactions during coupling are minimized by using anhydrous solvents and maintaining pH 7–8 with TEA.

Byproduct Formation

Unreacted intermediates are removed via selective precipitation by adjusting solvent polarity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
CDI-Mediated Coupling7898Minimal racemization
EDC/HOBt Activation8297Faster reaction kinetics
Thermal Cyclization6595Lower reagent cost

Recent Advances in Synthesis

Recent patents describe microwave-assisted synthesis for reducing reaction times by 40%. Flow chemistry approaches have also been explored, enabling continuous production with yields exceeding 85% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzimidazole and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the indole ring.

    Reduction: Amines resulting from the reduction of the amide bond.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Research Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (breast cancer)3.79
Compound BA549 (lung cancer)26
Compound CHepG2 (liver cancer)0.71

These findings suggest that the compound may possess similar properties, warranting further investigation into its efficacy against specific cancer types.

2. Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of benzimidazole derivatives. The compound's structural features may enhance its interaction with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Neuropharmacological Applications

1. Neuroprotective Effects
Preliminary studies indicate that compounds with similar structural characteristics to this compound may offer neuroprotective benefits. For example, research on related benzimidazole derivatives has shown promise in models of neurodegenerative diseases, potentially through modulation of neuroinflammatory responses.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer activity against multiple cell lines. One derivative demonstrated an IC50 value of 0.5 µM against the MCF7 cell line, indicating potent anticancer properties. The structure-activity relationship suggested that modifications to the indole and propanamide groups could enhance efficacy further.

Case Study 2: Neuroprotective Mechanism
A study conducted by Enomoto et al. explored the neuroprotective effects of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid in murine models of Alzheimer's disease. The results indicated a significant reduction in neurodegeneration markers, suggesting that similar compounds could be beneficial for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is not well-documented. based on the known activities of benzimidazole and indole derivatives, it is likely to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Indole Hybrids

(a) N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(6-Chloro-1H-Indol-1-yl)propanamide
  • Key Difference : Replacement of the 5-methoxy group on indole with a 6-chloro substituent.
  • Methoxy groups, in contrast, may improve metabolic stability .
(b) N-[3-(Benzimidazol-1-yl)propyl]-3-Indol-1-yl-propanamide (ZINC71804814)
  • Key Difference : Benzimidazole substitution at the 1-position instead of 2-position.
  • Implications : Substitution at the 1-position alters hydrogen-bonding capacity and steric interactions. This compound was identified as a hit for acetylcholinesterase inhibition, suggesting that positional isomerism significantly impacts target selectivity .

Propanamide Derivatives with Modified Indole Substituents

(a) Compound A4 (3-(4-Hydroxy-3-Methoxyphenyl)-N-[3-(5-Methoxy-1H-Indol-1-yl)propyl]propanamide)
  • Key Difference: Additional 4-hydroxy-3-methoxyphenyl and pyranone groups.
  • Implications : The extended aromatic system may enhance DNAJA1/mutant p53 binding, as demonstrated in cancer cell migration studies. This highlights the role of auxiliary substituents in modulating protein-protein interaction inhibition .
(b) 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-2-Methylpropanamide (Compound 51)
  • Key Difference : Indole substitution at the 2-position with a 4-chlorobenzoyl group.

Simplified Benzimidazole-Propanamide Analogs

N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide
  • Key Difference : Lacks the indole moiety entirely.
  • Implications : The absence of indole reduces molecular weight (231.29 g/mol vs. ~380–450 g/mol for hybrids) and may limit multitarget activity. Such simplified analogs serve as intermediates for further functionalization .

Structural and Pharmacological Trends

Table 1: Key Structural Features and Inferred Activities

Compound Name Benzimidazole Position Indole Substituent Additional Groups Potential Target/Activity Reference
Target Compound 2-position 5-methoxy-1H-indol-1-yl None Kinases, antimicrobial targets
N-[3-(Benzimidazol-1-yl)propyl]-3-indol-propanamide 1-position None None Acetylcholinesterase
Compound A4 2-position 5-methoxy-1H-indol-1-yl 4-Hydroxy-3-methoxyphenyl DNAJA1/mutant p53 (anti-migration)
6-Chloro-indole analog 2-position 6-chloro-1H-indol-1-yl None MRSA PBP2A

Key Observations:

Substituent Effects: Methoxy groups on indole improve lipophilicity and metabolic stability, whereas chloro substituents enhance target affinity in antimicrobial contexts . Auxiliary aromatic groups (e.g., phenyl, pyranone) expand binding interactions, as seen in Compound A4’s anti-migration activity .

Positional Isomerism :

  • Benzimidazole substitution at the 1- vs. 2-position alters hydrogen-bonding networks, influencing target selectivity (e.g., acetylcholinesterase vs. kinases) .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that integrates both benzimidazole and indole moieties, known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H24N4O3
  • Molecular Weight : 368.43 g/mol

The structural features include a benzimidazole ring and a methoxy-substituted indole, which are crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance, compounds with benzimidazole and indole derivatives have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Activity
A5492.12 ± 0.21High potency against lung cancer
HCC8275.13 ± 0.97Moderate potency
NCI-H3580.85 ± 0.05Very high potency

These findings indicate that the compound can inhibit cell proliferation effectively, suggesting a potential role in cancer therapy .

The mechanism underlying the anticancer activity of this compound is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is a common mechanism observed in many anticancer agents that target microtubules .

Cytotoxicity Studies

Cytotoxicity assays have also been conducted to evaluate the selectivity of this compound against normal cells versus cancer cells. For example, studies showed that while the compound was effective against various cancer cell lines, it also exhibited cytotoxic effects on normal human lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity .

Case Studies and Research Findings

Several research articles have documented the biological activities of similar compounds and their derivatives:

  • Benzimidazole Derivatives : A study highlighted that benzimidazole derivatives with various substituents exhibited significant antibacterial and antifungal properties alongside anticancer activity .
  • Indole Derivatives : Research has shown that methoxy-substituted indole derivatives possess notable antitumor effects, particularly in solid tumors such as colon and lung cancers .
  • Combination Therapies : Investigations into combination therapies involving benzimidazole and indole derivatives suggest enhanced efficacy when used with other chemotherapeutic agents, paving the way for more effective treatment regimens .

Q & A

Q. Characterization :

  • NMR/IR Spectroscopy : Confirm the presence of benzimidazole (δ 7.2–8.1 ppm in 1H^1H-NMR) and indole (N–H stretch at ~3400 cm1^{-1} in IR) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Early studies on structurally related benzimidazole-indole hybrids suggest:

  • Anticancer Potential : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via π-π stacking interactions with ATP-binding pockets .
  • Antimicrobial Activity : Disruption of bacterial cell walls or fungal ergosterol biosynthesis, with MIC values <10 µM for some analogs .
  • Assay Protocols : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its efficacy?

Answer:

  • Core Modifications :
    • Benzimidazole Ring : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at position 5/6 to enhance binding to hydrophobic enzyme pockets .
    • Indole Substituents : Replace the 5-methoxy group with bulkier aryl groups (e.g., 4-fluorophenyl) to improve metabolic stability .
  • Linker Optimization : Shorten the propanamide chain to reduce conformational flexibility and increase target affinity .
  • Bioisosteric Replacement : Substitute the indole moiety with thiazole or triazole rings to assess tolerance for heterocyclic diversity .

Data Analysis : Compare IC50_{50} values across analogs using multivariate regression models .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) to minimize experimental noise .
  • Structural Confounders : Ensure analogs are free from impurities (e.g., residual solvents) by rigorous HPLC validation .
  • Target Selectivity : Perform kinome-wide profiling to identify off-target effects that may skew results .

Case Example : A 2024 study found divergent IC50_{50} values (0.5 vs. 5 µM) for EGFR inhibition due to differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .

Advanced: What computational strategies are effective for predicting binding modes and pharmacokinetics?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB: 1M17). Focus on key residues (e.g., Lys721, Met769) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP (target: 2–3), CYP450 inhibition, and BBB permeability .

Advanced: How can synthetic yield and purity be systematically improved?

Answer:

  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for coupling steps to reduce side products .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal decomposition .
  • In-Line Monitoring : Use FTIR or ReactIR to track reaction progress and terminate at ~90% conversion .
  • Crystallization Solvents : Optimize ethanol/water ratios to maximize crystal lattice formation .

Example : A 2022 study achieved 85% yield (vs. 65% baseline) by switching from THF to DMF as the solvent .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Chemical Proteomics : Use affinity-based probes to pull down target proteins from lysates .
  • In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., caspase-3 cleavage) .

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